3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Overview
Description
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol is a chemical compound with the molecular formula C17H18N2O. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol typically involves the condensation of 1-benzyl-1H-benzimidazole with a suitable aldehyde or ketone, followed by reduction. One common method involves the reaction of 1-benzyl-1H-benzimidazole with 3-chloropropanol in the presence of a base such as potassium carbonate, followed by reduction with sodium borohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-benzyl-1H-benzimidazol-2-yl)propanal or 3-(1-benzyl-1H-benzimidazol-2-yl)propanone.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
DNA Intercalation: Intercalates into DNA, disrupting its structure and function.
Receptor Binding: Binds to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-benzimidazole: A precursor to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol with similar biological activities.
2-Phenylbenzimidazole: Another benzimidazole derivative with comparable properties.
Benzimidazole: The parent compound with a wide range of applications in various fields.
Uniqueness
This compound is unique due to its specific structure, which combines the benzimidazole core with a propanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(1-benzylbenzimidazol-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBZBWPMGQXAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386790 | |
Record name | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121356-81-8 | |
Record name | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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